(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173052-75-8
VCID: VC2612484
InChI: InChI=1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1
SMILES: C1CC(C1)C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl
Molecular Formula: C11H19ClN2O3S
Molecular Weight: 294.8 g/mol

(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride

CAS No.: 2173052-75-8

Cat. No.: VC2612484

Molecular Formula: C11H19ClN2O3S

Molecular Weight: 294.8 g/mol

* For research use only. Not for human or veterinary use.

(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride - 2173052-75-8

Specification

CAS No. 2173052-75-8
Molecular Formula C11H19ClN2O3S
Molecular Weight 294.8 g/mol
IUPAC Name [(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone;hydrochloride
Standard InChI InChI=1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1
Standard InChI Key QVACMARQDAJZIJ-BAUSSPIASA-N
Isomeric SMILES C1CC(C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl
SMILES C1CC(C1)C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl
Canonical SMILES C1CC(C1)C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl

Introduction

Chemical Identity and Structural Characteristics

(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a complex heterocyclic compound characterized by its bicyclic structure consisting of a thieno[3,4-b]pyrazine core. The compound features specific stereochemistry at the 4a and 7a positions (R and S, respectively), which is critical to its three-dimensional structure and potential biological activity. The 6,6-dioxide designation indicates oxidation of the sulfur atom, while the hydrochloride salt form enhances water solubility compared to the free base .

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of the compound:

PropertyValue
Chemical Name(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
CAS Registry Number2173052-75-8
Molecular FormulaC₁₁H₁₉ClN₂O₃S
Molecular Weight294.80 g/mol
PubChem CID129009059
Parent CompoundCID 121582910 ([(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone)

Structural Representation

The structural features of this compound include:

  • A thieno[3,4-b]pyrazine bicyclic core

  • A cyclobutylcarbonyl substituent at the N-1 position

  • Sulfone group (6,6-dioxide) in the thieno component

  • Specific stereochemistry at the 4a and 7a positions (R and S)

  • Hydrochloride salt formation

The compound's SMILES notation (C1CC(C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl) and InChI code (InChI=1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1) provide standardized representations of its structure .

Chemical Properties and Reactivity

The chemical properties of (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride are significantly influenced by its functional groups and structural features.

Physical Properties

As a hydrochloride salt, this compound likely exhibits enhanced water solubility compared to its free base form. The presence of the cyclobutylcarbonyl group contributes to its lipophilicity, while the sulfone group increases its polar character. The compound's stereochemistry at positions 4a and 7a creates a specific three-dimensional conformation that may influence its molecular interactions and biological activity .

Chemical Reactivity

The compound contains several reactive sites:

  • The amide bond between the cyclobutylcarbonyl group and the pyrazine nitrogen

  • The sulfone group, which is relatively stable but can undergo certain transformations

  • The secondary amine within the pyrazine ring

  • The hydrochloride salt, which can be neutralized to yield the free base

These functional groups provide potential sites for chemical modifications, which could be utilized in the synthesis of structural analogs or in structure-activity relationship studies.

Synthesis and Related Compounds

The synthesis of (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride likely involves multiple steps, beginning with the construction of the thieno[3,4-b]pyrazine core with appropriate stereochemistry, followed by functionalization and salt formation.

Related Compounds

Several compounds share structural similarities with (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride:

  • The parent compound [(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone (CID 121582910)

  • (4aR,7aS)-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide (CAS: 1212331-13-9), which lacks the cyclobutylcarbonyl group

  • Structurally related bicyclic compounds such as (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (CID 1519435)

These structural analogs provide context for understanding the structure-activity relationships and potential applications of the target compound.

Comparison with Related Bicyclic Compounds

To better understand the significance of (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride, it is valuable to compare it with related bicyclic structures.

Structural Comparison

The following table compares key structural features of this compound with related bicyclic compounds:

CompoundCore StructureKey SubstituentsStereochemistryMolecular Weight
(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochlorideThieno[3,4-b]pyrazineCyclobutylcarbonyl, Sulfone, HCl4aR,7aS294.80 g/mol
(4aR,7aS)-Octahydrothieno[3,4-b]pyrazine 6,6-dioxideThieno[3,4-b]pyrazineSulfone4aR,7aS176.24 g/mol
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylatePyrrolo[3,4-b]pyridinetert-Butoxycarbonyl4aS,7aS226.32 g/mol

These structural differences likely lead to distinct physicochemical properties and biological activities for each compound.

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